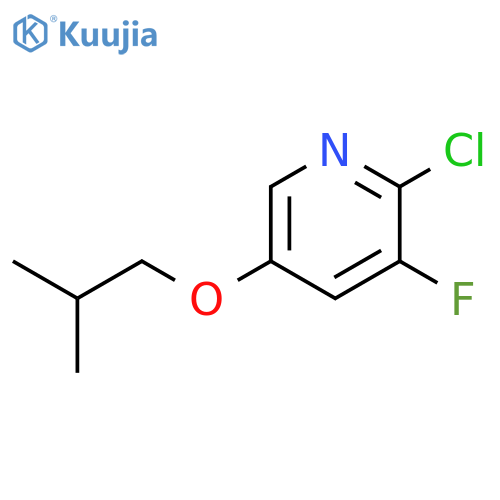Cas no 2322681-74-1 (2-Chloro-3-fluoro-5-isobutoxypyridine)

2322681-74-1 structure
商品名:2-Chloro-3-fluoro-5-isobutoxypyridine
CAS番号:2322681-74-1
MF:C9H11ClFNO
メガワット:203.641144990921
MDL:MFCD31550858
CID:4782587
2-Chloro-3-fluoro-5-isobutoxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-fluoro-5-isobutoxypyridine
-
- MDL: MFCD31550858
- インチ: 1S/C9H11ClFNO/c1-6(2)5-13-7-3-8(11)9(10)12-4-7/h3-4,6H,5H2,1-2H3
- InChIKey: QRSFGLYQDWIRAV-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=C(OCC(C)C)C=C1F
2-Chloro-3-fluoro-5-isobutoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 212357-1g |
2-Chloro-3-fluoro-5-isobutoxypyridine, 95% |
2322681-74-1 | 95% | 1g |
$1486.00 | 2023-09-07 | |
| Matrix Scientific | 212357-2.500g |
2-Chloro-3-fluoro-5-isobutoxypyridine, 95% |
2322681-74-1 | 95% | 2.500g |
$2310.00 | 2023-09-07 |
2-Chloro-3-fluoro-5-isobutoxypyridine 関連文献
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
2322681-74-1 (2-Chloro-3-fluoro-5-isobutoxypyridine) 関連製品
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
